1,3-Dibromo-1,3-diphenyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1,3-diphenyl-2-propanone is an organic compound with the molecular formula C15H12Br2O. It is a white to off-white solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in the preparation of various bioactive molecules.
Preparation Methods
1,3-Dibromo-1,3-diphenyl-2-propanone can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of 1,3-diphenyl-2-propanone. This reaction typically uses bromine in the presence of a solvent like acetic acid.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 1,3-diphenyl-2-propanone using bromine and a catalyst.
Chemical Reactions Analysis
1,3-Dibromo-1,3-diphenyl-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.
Reduction Reactions: The compound can be reduced to 1,3-diphenyl-2-propanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,3-Dibromo-1,3-diphenyl-2-propanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,3-diphenyl-2-propanone involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dibromo-1,3-diphenyl-2-propanone can be compared with similar compounds such as:
1,3-Diphenyl-2-propanone: This compound lacks the bromine atoms and is less reactive in substitution reactions.
1,3-Dibromopropane: While similar in having bromine atoms, this compound is less complex and does not have the phenyl groups, making it less versatile in organic synthesis.
2,3-Dibromo-3-phenylpropiophenone: This compound is structurally similar but has different reactivity due to the position of the bromine atoms.
This compound stands out due to its unique combination of bromine atoms and phenyl groups, making it highly reactive and versatile for various applications.
Properties
CAS No. |
958-79-2 |
---|---|
Molecular Formula |
C15H12Br2O |
Molecular Weight |
368.06 g/mol |
IUPAC Name |
1,3-dibromo-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
AKVJDXBLRZFJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.